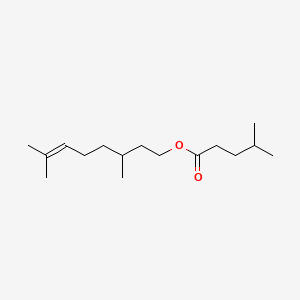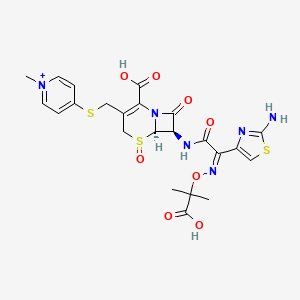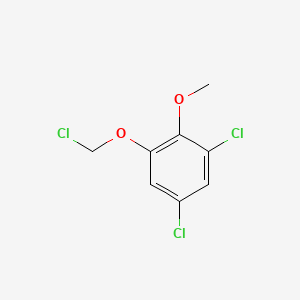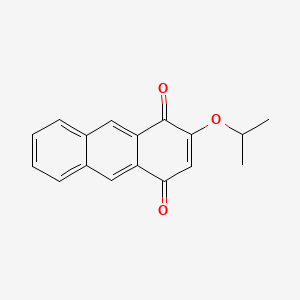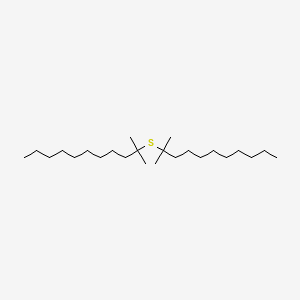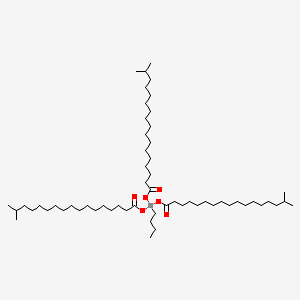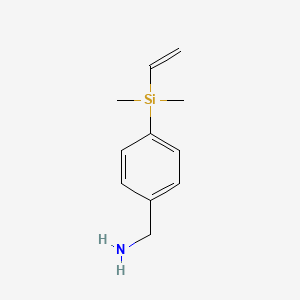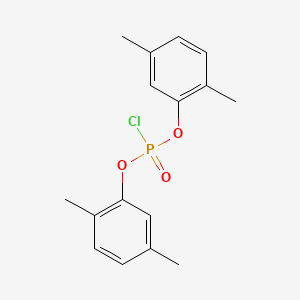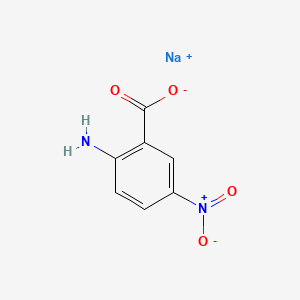
Sodium 5-nitroanthranilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-nitroanthranilate is a chemical compound derived from 5-nitroanthranilic acid It is characterized by the presence of a nitro group (-NO2) and an amino group (-NH2) attached to a benzene ring, with the sodium salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-nitroanthranilate typically involves the nitration of anthranilic acid, followed by neutralization with sodium hydroxide. The nitration process introduces a nitro group into the aromatic ring, resulting in 5-nitroanthranilic acid. This intermediate is then converted to its sodium salt by reacting with sodium hydroxide under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Sodium 5-nitroanthranilate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group influences the reactivity and orientation of the substituents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophiles like halogens or sulfonic acid derivatives in the presence of Lewis acids.
Major Products Formed:
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of 5-aminoanthranilic acid.
Substitution: Various substituted nitroanthranilate derivatives depending on the electrophile used.
Scientific Research Applications
Sodium 5-nitroanthranilate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential antimicrobial properties and interactions with biological systems.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 5-nitroanthranilate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, influencing cellular processes and enzyme activities. The compound’s effects are mediated through pathways involving oxidative stress and modulation of enzyme function.
Comparison with Similar Compounds
5-nitroanthranilic acid: The parent compound, differing only in the presence of the sodium salt.
5-aminoanthranilic acid: A reduced form with an amino group instead of a nitro group.
Nitrobenzene derivatives: Compounds with similar nitro groups attached to a benzene ring.
Uniqueness: Sodium 5-nitroanthranilate stands out due to its specific combination of functional groups and solubility properties. This makes it particularly useful in applications requiring water-soluble nitroaromatic compounds.
Properties
CAS No. |
74496-09-6 |
|---|---|
Molecular Formula |
C7H5N2NaO4 |
Molecular Weight |
204.12 g/mol |
IUPAC Name |
sodium;2-amino-5-nitrobenzoate |
InChI |
InChI=1S/C7H6N2O4.Na/c8-6-2-1-4(9(12)13)3-5(6)7(10)11;/h1-3H,8H2,(H,10,11);/q;+1/p-1 |
InChI Key |
APDQERPTRWONCE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



